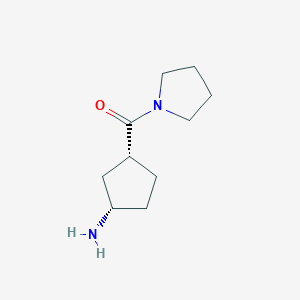

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine, cis is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol It is a derivative of cyclopentane and pyrrolidine, featuring an amine group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine, cis typically involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or methanol.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include:

Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Quality Control: Ensuring the product meets specific purity standards through analytical methods like HPLC or NMR

Biological Activity

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine, cis, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a cyclopentane structure with a carbonyl group on the pyrrolidine nitrogen. The cis configuration indicates that the substituents on the cyclopentane ring are oriented on the same side, which can significantly influence its biological activity and interaction with other molecules.

Interaction Studies

Research has focused on the binding affinity and selectivity of this compound towards various biological targets. Techniques such as molecular docking and kinase inhibition assays have been employed to evaluate its pharmacological properties. For example, compounds with similar pyrrolidine structures have demonstrated significant activity against specific kinases, suggesting that structural modifications can enhance or diminish biological activity .

Pharmacological Profile

The pharmacological profile of this compound may include:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, pyrrolidine derivatives have been evaluated for their antiproliferative effects in various cancer cell lines .

- Neuroprotective Effects : Pyrrolidine-containing compounds are often studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Evaluation

The synthesis of this compound can be approached through various methods involving the formation of carbonyl functionalities. Notably, organocatalytic routes have been developed to achieve high enantioselectivity in similar compounds, indicating potential pathways for synthesizing this compound with desired stereochemical configurations .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Pyrrolidinocarboxylic Acid | Contains a carboxylic acid instead of an amine | Exhibits strong acidic properties |

| N-Methylpyrrolidine | Methylated nitrogen in pyrrolidine | Often used as an anesthetic |

| Cis-3,4-Diphenylpyrrolidine | Contains phenyl groups on pyrrolidine | Acts as an inverse agonist for specific receptors |

| Cyclopentamine | Simple cyclopentane amine without carbonyl | Lacks additional reactivity due to absence of carbonyl |

This table highlights the unique dual functionality of this compound as both an amine and a carbonyl-containing compound, which may enhance its pharmacological properties compared to simpler analogs.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrrolidine ring is a significant motif in many bioactive compounds. Research has shown that derivatives of pyrrolidine exhibit a range of pharmacological activities, including antifungal, antitumor, and antiviral properties. The compound 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine, cis, has been highlighted for its potential in drug development due to its structural resemblance to known therapeutic agents.

Case Studies in Drug Development

- Antitumor Activity : Some studies have investigated the use of pyrrolidine derivatives as inhibitors of specific cancer cell lines. For instance, compounds with similar structures have shown promising results against breast cancer by acting as selective estrogen receptor degraders .

- Enzyme Inhibition : The compound's ability to inhibit enzymes like phosphatidylinositol 3-kinase delta (PI3Kδ) has been explored, indicating its potential in treating diseases related to this pathway .

Synthesis and Catalysis

This compound, serves as an important intermediate in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex molecules.

Organocatalysis

The compound has been utilized as an organocatalyst in enantioselective reactions. For example, chiral pyrrolidine organocatalysts have been developed that demonstrate high enantioselectivity in Michael addition reactions . These catalysts are crucial for synthesizing pharmaceuticals where stereochemistry plays a vital role in biological activity.

Synthesis of Complex Molecules

Research indicates that the compound can be involved in 1,3-dipolar cycloaddition reactions, leading to the formation of diverse spirocyclic structures . This reaction showcases the compound's utility in generating molecular diversity essential for drug discovery.

Structural Modifications and Derivatives

The modification of this compound, has led to the development of various derivatives that enhance its biological activity. For instance:

- Cis-4-CF3 Substituent : Introducing a trifluoromethyl group at specific positions on the pyrrolidine scaffold can significantly alter its biological profile, improving selectivity towards certain receptors involved in metabolic pathways .

- Chiral Variants : The synthesis of chiral variants has been shown to enhance potency against specific targets such as RORγt, which is implicated in autoimmune diseases .

Future Directions and Research Opportunities

Given its promising applications in medicinal chemistry and organic synthesis, further research on this compound, is warranted. Potential areas for future exploration include:

- Expanded Biological Testing : Investigating the full spectrum of biological activities against various disease models.

- Optimization of Synthesis : Developing more efficient synthetic routes to obtain this compound and its derivatives.

- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects could lead to improved drug design.

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

[(1R,3S)-3-aminocyclopentyl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2/t8-,9+/m1/s1 |

InChI Key |

SAEUPIMIRKHBCD-BDAKNGLRSA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CC[C@@H](C2)N |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCC(C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.